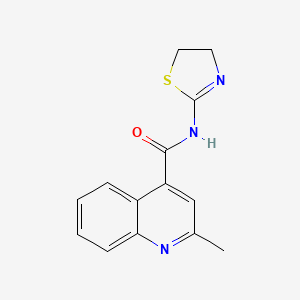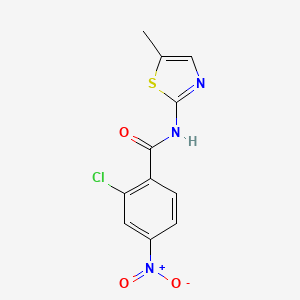
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate
説明
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate, also known as EMEP, is a chemical compound that has recently gained attention in the scientific community due to its potential application in various fields. EMEP belongs to the class of piperidine derivatives and has been synthesized using different methods.
作用機序
The exact mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is not fully understood, but it has been suggested that this compound acts as a modulator of the GABAergic system. This compound has been reported to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, depression, and pain. This compound may also modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. This compound has been shown to reduce pain and inflammation in animal models, and it has been suggested as a potential treatment for chronic pain conditions. This compound has also been reported to reduce anxiety and depression-like behaviors in animal models, and it has been suggested as a potential treatment for anxiety and depression.
実験室実験の利点と制限
One advantage of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been reported to have multiple pharmacological effects, and it has been suggested as a potential lead compound for the development of new drugs. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the toxicity and safety of this compound have not been fully evaluated, and further studies are needed to determine its potential side effects.
将来の方向性
There are several future directions for the research on Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate. Firstly, further studies are needed to determine the exact mechanism of action of this compound and its potential targets in the brain. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be evaluated in animal models and humans to determine its safety and efficacy. Thirdly, the potential application of this compound in drug delivery systems needs to be explored further. Finally, the development of new derivatives of this compound with improved solubility and pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
科学的研究の応用
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been reported to have analgesic and anti-inflammatory effects in animal models, and it has been suggested as a potential lead compound for the development of new painkillers. This compound has also been reported to have anxiolytic and antidepressant effects, and it has been suggested as a potential treatment for anxiety and depression. Moreover, this compound has been studied for its potential application in drug delivery systems, and it has been reported to enhance the permeability of drugs across the blood-brain barrier.
特性
IUPAC Name |
ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-11(13)10-4-6-12(7-5-10)8-9-14-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDUBHHPRRTYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)



![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)



![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)